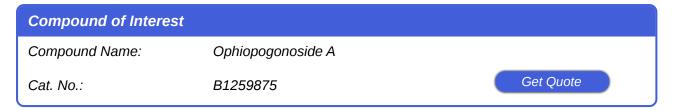


An In-depth Technical Guide to the Chemical Structure of Ophiopogonoside A

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonoside A, a naturally occurring sesquiterpene glycoside, has been identified as a constituent of Ophiopogon japonicus and Liriope muscari, plants with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure of **Ophiopogonoside A**, including its detailed spectroscopic data and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Ophiopogonoside A is classified as a cis-eudesmane sesquiterpene glycoside.[1] Its chemical structure has been elucidated as 1β , 4β , 6β -trihydroxy-cis-eudesmane-6-O- β -D-glucopyranoside.[1] The core of the molecule is a bicyclic sesquiterpene skeleton of the eudesmane type, characterized by a specific stereochemistry. A β -D-glucopyranoside moiety is attached at the C-6 position of the eudesmane core.

Table 1: Physicochemical Properties of Ophiopogonoside A



Property	Value	Source
Molecular Formula	C21H38O8	[2]
Molecular Weight	418.52 g/mol	[2]
CAS Number	791849-22-4	[2]
Appearance	White amorphous powder	[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Ophiopogonoside A** was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of **Ophiopogonoside A**. The assignments for the aglycone and the glucose moiety are presented in the table below. The data was recorded in C₅D₅N.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Ophiopogonoside A** (in C₅D₅N)



Position	¹³ C (δc)	¹H (δH, mult., J in Hz)
Aglycone		
1	74.8	3.68 (t, 3.1)
2	25.5	1.85 (m), 1.65 (m)
3	31.2	1.45 (m), 1.35 (m)
4	71.5	-
5	56.5	1.68 (dd, 11.5, 3.1)
6	79.5	4.25 (t, 10.5)
7	53.6	1.95 (m)
8	22.8	1.60 (m), 1.50 (m)
9	42.1	2.10 (m), 1.25 (m)
10	38.2	-
11	29.5	2.25 (m)
12	21.5	0.95 (d, 6.8)
13	21.2	0.92 (d, 6.8)
14	28.5	1.25 (s)
15	18.5	1.15 (s)
Glucose Moiety		
1'	103.2	5.15 (d, 7.8)
2'	75.6	4.15 (dd, 9.0, 7.8)
3'	78.8	4.35 (t, 9.0)
4'	72.1	4.30 (t, 9.0)
5'	78.5	3.95 (m)
6'	63.2	4.55 (dd, 11.5, 2.5), 4.40 (dd, 11.5, 5.0)



Data sourced from Cheng et al., J. Nat. Prod. 2004, 67, 10, 1761-1763.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of **Ophiopogonoside A**.

Table 3: High-Resolution Mass Spectrometry Data for Ophiopogonoside A

lon	Calculated m/z	Found m/z
[M + Na]+	441.2464	441.2462

Data confirms the molecular formula as C₂₁H₃₈O₈. Detailed fragmentation patterns are not extensively reported in the primary literature.

Experimental Protocols

The following protocols are summarized from the methodologies reported for the successful isolation and structural elucidation of **Ophiopogonoside A**.

Plant Material

The tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl. were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for reference.

Extraction and Isolation

The air-dried and powdered tubers of O. japonicus are subjected to extraction with a suitable solvent system, typically starting with a less polar solvent and progressing to more polar solvents.

Figure 1. Experimental workflow for the isolation of **Ophiopogonoside A**.

Structural Elucidation

The purified **Ophiopogonoside A** is subjected to a suite of spectroscopic analyses to determine its structure.

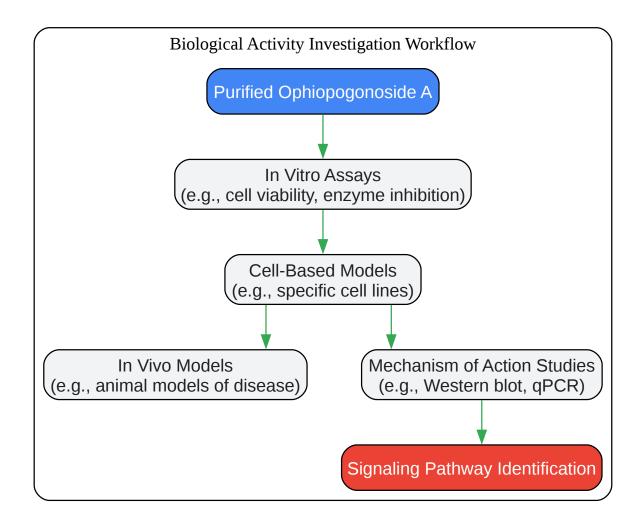


- Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula.
- NMR Spectroscopy:
 - ¹H NMR is used to identify the proton environments and their connectivities.
 - ¹³C NMR and DEPT experiments are used to determine the number and types of carbon atoms.
 - 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the complete connectivity of the molecule, including the attachment of the sugar moiety to the aglycone.
- Acid Hydrolysis: To confirm the identity of the sugar moiety, acid hydrolysis of
 Ophiopogonoside A can be performed, followed by chromatographic analysis of the sugar residue and comparison with an authentic sample of D-glucose.

Biological Activity and Signaling Pathways

Currently, there is limited information in the scientific literature specifically detailing the biological activities and the direct signaling pathways modulated by purified **Ophiopogonoside A**. While extracts of Ophiopogon japonicus are known to possess a range of pharmacological properties, including anti-inflammatory and neuroprotective effects, the specific contribution of **Ophiopogonoside A** to these activities is an area for future research. Consequently, a signaling pathway diagram for **Ophiopogonoside A** cannot be provided at this time. The diagram below illustrates the general logical workflow for investigating the biological activity of a purified natural product like **Ophiopogonoside A**.





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Figure 2. General workflow for investigating the biological activity of Ophiopogonoside A.

Conclusion

Ophiopogonoside A is a well-characterized cis-eudesmane sesquiterpene glycoside from Ophiopogon japonicus and Liriope muscari. Its structure has been unequivocally established through modern spectroscopic techniques. This technical guide provides the foundational chemical data and experimental methodologies that are essential for researchers in the fields of natural products and drug discovery. Further investigation into the specific pharmacological activities and mechanisms of action of **Ophiopogonoside A** is warranted to fully understand its therapeutic potential.



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